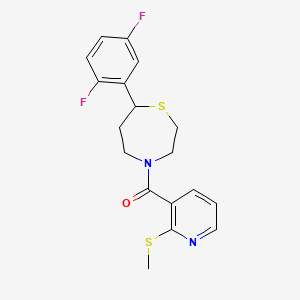
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazepane ring, a pyridine ring, a methanone group, and a methylthio group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The thiazepane ring is a seven-membered ring containing a nitrogen and a sulfur atom. The pyridine ring is a six-membered ring containing a nitrogen atom. The presence of these heterocycles could influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the nonpolar thiazepane ring could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Environmental Pollution and Treatment
One area of application for complex chemical structures related to the queried compound is in the study of environmental pollution, specifically concerning per- and polyfluoroalkyl substances (PFASs). Research has shown that PFASs, due to their persistent nature, accumulate in landfill leachates and pose significant environmental challenges. The fate of these compounds is controlled by biological and abiotic processes, suggesting the potential for similar complex compounds to undergo environmental transformations or participate in pollution treatment processes (Hamid, Li, & Grace, 2018).
Drug Metabolism and Pharmacokinetics
Another relevant application is in the realm of drug metabolism and pharmacokinetics, where understanding the metabolic pathways of complex chemicals can inform therapeutic uses and safety profiles. For example, the metabolism of methadone, a compound with a complex structure, has been extensively studied to optimize its therapeutic use and minimize adverse effects. This suggests the importance of studying the metabolic pathways of similarly complex compounds for potential therapeutic applications (Dinis-Oliveira, 2016).
Environmental Biodegradability and Microbial Degradation
The environmental biodegradability of polyfluoroalkyl chemicals highlights the significance of understanding how complex chemical structures interact with microbial systems. This knowledge can lead to improved strategies for mitigating the environmental impact of such compounds and exploring their potential uses in bioremediation or as biotechnological tools (Liu & Mejia Avendaño, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c1-24-17-13(3-2-7-21-17)18(23)22-8-6-16(25-10-9-22)14-11-12(19)4-5-15(14)20/h2-5,7,11,16H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOJESGERQVKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

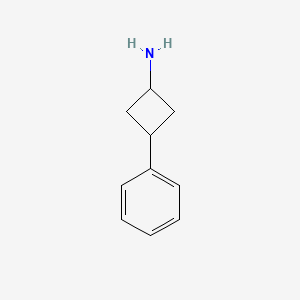
![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)
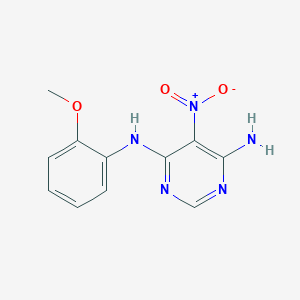
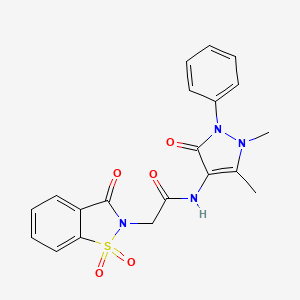
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
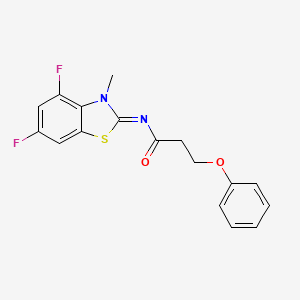


![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)